2,2-Bis(2-ethylhexyl)decanedioate
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Overview
Description
Bis(2-ethylhexyl) sebacate: It is primarily used in the formation of thin plasticized polyvinyl chloride (PVC) based membranes . This compound is a diester of sebacic acid and 2-ethylhexanol, and it is widely used in various industrial applications due to its excellent plasticizing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) sebacate is synthesized by esterifying 2-ethylhexanol with sebacic acid in the presence of an acid catalyst . The reaction can be carried out under subcritical and near-critical conditions without the addition of external catalysts . The equilibrium conversion is achieved within an hour even at lower temperatures of around 523 K .
Industrial Production Methods: The industrial production of bis(2-ethylhexyl) sebacate involves the esterification of sebacic acid with 2-ethylhexanol using an acid catalyst. The process is optimized to achieve high conversion rates and purity levels, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl) sebacate, being an ester, undergoes several types of chemical reactions:
Hydrolysis: It hydrolyzes under acidic or basic conditions to form sebacic acid and 2-ethylhexanol.
Substitution: Esters can react with acids to liberate heat along with alcohols and acids.
Common Reagents and Conditions:
Acids: Used in hydrolysis and substitution reactions.
Bases: Used in hydrolysis reactions.
Oxidizing Agents: Used in oxidation reactions.
Major Products Formed:
Sebacic Acid: Formed during hydrolysis.
2-Ethylhexanol: Formed during hydrolysis.
Scientific Research Applications
Bis(2-ethylhexyl) sebacate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bis(2-ethylhexyl) sebacate exerts its effects is primarily through its plasticizing properties. It interacts with cationic compounds due to its two ester groups, which enhance the flexibility and durability of PVC-based membranes . In ion-selective sensors, it optimizes the combination of ion-exchangers and plasticizers to improve sensor responsiveness and durability .
Comparison with Similar Compounds
- Bis(2-ethylhexyl) adipate
- Diisodecyl adipate
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- Dioctyl sebacate
Comparison: Bis(2-ethylhexyl) sebacate is unique due to its excellent plasticizing properties and its ability to form thin, flexible membranes. Compared to bis(2-ethylhexyl) adipate and diisodecyl adipate, it offers better performance in terms of flexibility and durability . Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, on the other hand, is more specialized for applications requiring high thermal stability .
Properties
Molecular Formula |
C26H48O4-2 |
---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
2,2-bis(2-ethylhexyl)decanedioate |
InChI |
InChI=1S/C26H50O4/c1-5-9-16-22(7-3)20-26(25(29)30,21-23(8-4)17-10-6-2)19-15-13-11-12-14-18-24(27)28/h22-23H,5-21H2,1-4H3,(H,27,28)(H,29,30)/p-2 |
InChI Key |
BJZNEZSUNWJHQQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)CC(CCCCCCCC(=O)[O-])(CC(CC)CCCC)C(=O)[O-] |
Origin of Product |
United States |
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